(1R,2R)-2-azidocycloheptan-1-ol
Description
"(1R,2R)-2-azidocycloheptan-1-ol" is a seven-membered cycloheptanol derivative featuring an azide (-N₃) group at the 2-position and a hydroxyl (-OH) group at the 1-position. Its stereochemistry is defined by the (1R,2R) configuration, which influences its conformational flexibility and reactivity. The azide group is highly energetic and reactive, making the compound valuable in applications such as click chemistry (e.g., Huisgen cycloaddition with alkynes) and as a precursor for synthesizing amines via Staudinger reduction.
Properties
IUPAC Name |
(1R,2R)-2-azidocycloheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAAMPAKSPSPV-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-azidocycloheptan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone.
Reduction: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH₄).
Azidation: The hydroxyl group of cycloheptanol is then converted to an azido group using a reagent like sodium azide (NaN₃) in the presence of a suitable catalyst.
Chiral Resolution: The racemic mixture of 2-azidocycloheptanol is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-azidocycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: 2-azidocycloheptanone.
Reduction: 2-aminocycloheptanol.
Substitution: Various substituted cycloheptanol derivatives.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (1R,2R)-2-azidocycloheptan-1-ol is in asymmetric synthesis. The compound serves as an intermediate for synthesizing various biologically active molecules.
Case Study: Enzymatic Reactions
Recent studies have highlighted the use of halohydrin dehalogenase (HheG) in the ring-opening reactions of epoxides using nucleophiles such as azide. In this context, this compound can be produced with high enantioselectivity:
- Conversion Rates : The engineered variant M45F of HheG demonstrated a nearly tenfold increase in activity compared to the wild type, achieving a product enantiomeric excess (eeP) of 96% for the azidolysis of cyclohexene oxide .
Data Table: Enantioselectivity and Conversion Rates
| Variant | Substrate | Nucleophile | Conversion (%) | eeP (%) |
|---|---|---|---|---|
| HheG | Cyclohexene oxide | Azide | 74 | 49 |
| M45F | Cyclohexene oxide | Azide | 96 | 96 |
| M45F | Styrene oxide | Azide | 60 | 86 |
Biocatalysis
Biocatalysis utilizing this compound has shown promising results in synthesizing complex organic molecules. The compound's ability to undergo selective transformations makes it a valuable tool in green chemistry.
Case Study: Enzyme Engineering
The flexible N-terminal loop of HheG plays a crucial role in determining the enzyme's selectivity and activity. Mutations at specific positions within this loop have been shown to enhance the conversion rates and enantioselectivity for reactions involving this compound .
Pharmaceutical Applications
The synthesis of chiral compounds is vital for the pharmaceutical industry, where enantiomeric purity can significantly affect drug efficacy and safety. This compound serves as a precursor for various pharmacologically active substances.
Example: Synthesis of β-substituted Alcohols
The compound's ability to facilitate the formation of cyclic β-substituted alcohols through stereoselective ring opening reactions positions it as a key intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of (1R,2R)-2-azidocycloheptan-1-ol depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching biomolecules to various substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares "(1R,2R)-2-azidocycloheptan-1-ol" with compounds sharing functional or structural similarities, including hydroxyl/amine derivatives, azide-containing molecules, and medium-sized cyclic alcohols.
Functional Group Analogues
a. (1S,2R)-2-(Methylamino)cyclopentan-1-ol
- Structure: Cyclopentanol backbone with a methylamino (-NHCH₃) group at the 2-position.
- Key Differences: Smaller 5-membered ring (cyclopentane vs. cycloheptane), leading to higher ring strain. Methylamino group replaces azide, enabling hydrogen bonding but lacking click chemistry utility. Stereochemistry: (1S,2R) vs. (1R,2R), altering spatial interactions in chiral environments.
- Applications : Primarily used in pharmaceutical synthesis due to amine functionality .
b. (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
- Structure : Epoxide (oxirane) and allyl alcohol moieties.
- Key Differences: Linear structure vs. cyclic framework. Epoxide and alkene groups offer distinct reactivity (e.g., ring-opening reactions). No azide functionality, limiting utility in bioorthogonal chemistry.
- Applications : Polymer chemistry and epoxy resin synthesis .
Azide-Containing Analogues
a. 2-Azidocyclohexanol
- Structure: Six-membered cyclohexanol with an azide group.
- Key Differences :
- Reduced ring strain compared to cycloheptane.
- Lower conformational flexibility due to chair conformation dominance.
- Azide reactivity similar, but steric effects differ due to ring size.
- Applications : Click chemistry intermediates and peptide modification.
Medium-Sized Cyclic Alcohols
a. Cycloheptanol
- Structure : Seven-membered ring with a hydroxyl group.
- Key Differences :
- Lacks azide functionality, limiting its use in conjugation reactions.
- Hydroxyl group participates in hydrogen bonding but lacks the energetic reactivity of azides.
- Applications : Solvent and intermediate in organic synthesis.
Data Table: Comparative Analysis of Key Properties
Biological Activity
(1R,2R)-2-azidocycloheptan-1-ol is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 155.2 g/mol
The compound features an azide functional group, which is known for its reactivity and utility in various chemical transformations.
The biological activity of this compound primarily revolves around its interactions with enzymes and biomolecules. The azide group can participate in nucleophilic reactions, making it a versatile building block in synthetic chemistry and drug development.
Enzymatic Interactions
Research has shown that this compound can be utilized as a substrate for halohydrin dehalogenase (HheG), an enzyme that catalyzes the ring-opening of epoxides. Notably, variants of HheG have been engineered to improve their specificity and activity towards substrates like cyclohexene oxide, resulting in higher enantioselectivity for the formation of (1S,2S)-2-azidocyclohexan-1-ol .
Study 1: Enantioselectivity Improvement
A study demonstrated that the engineered variant M45F of HheG exhibited a tenfold increase in specific activity compared to the wild type when converting cyclohexene oxide using azide as a nucleophile. This variant achieved an enantiomeric excess (eeP) of 96% for the product (1S,2S)-2-azidocyclohexan-1-ol, showcasing the potential for targeted enzyme engineering to enhance the utility of azide-containing compounds .
Study 2: Reaction Conditions and Optimization
Further investigations into reaction conditions revealed that the presence of specific amino acid residues at positions 44 to 46 significantly influenced the enantioselectivity and conversion rates during the azidolysis reactions. Variants at these positions consistently showed improved outcomes compared to wild-type enzymes, indicating that subtle changes in enzyme structure can lead to substantial differences in catalytic performance .
Biological Activity Summary Table
| Compound | Enzyme | Activity | Enantiomeric Excess (eeP) | Conversion Rate |
|---|---|---|---|---|
| This compound | HheG M45F | High | 96% | Tenfold increase |
| Wild-type HheG | HheG | Moderate | 49% | Baseline |
Q & A
Q. What are the optimal synthetic routes for (1R,2R)-2-azidocycloheptan-1-ol, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically begins with (1R,2R)-cycloheptane-1,2-diol as a chiral precursor. Azide introduction is achieved via a Mitsunobu reaction or nucleophilic substitution (e.g., replacing a tosyl group with NaN₃). Stereochemical control is maintained using chiral catalysts or enzymatic resolution. For example, enzymatic kinetic resolution of racemic intermediates can yield enantiomerically pure products (>98% ee) . Characterization via H/C NMR and chiral HPLC confirms stereochemistry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies hydroxyl (δ 1.8–2.2 ppm, broad) and azide (no direct proton signal). C NMR confirms azide substitution (C2 signal at ~65 ppm).
- IR : Strong absorption at ~2100 cm (N₃ stretch).
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion ([M+H]⁺ expected for C₇H₁₁N₃O: 154.0974).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Q. How does the cycloheptane ring influence the reactivity of the azide group in Huisgen cycloadditions?
- Methodological Answer : The seven-membered ring introduces moderate steric hindrance, slowing reaction kinetics compared to linear azides. Rate studies (monitored via H NMR or UV-Vis) show a 1.5–2× decrease in click reaction rates with Cu(I) catalysts. Computational modeling (DFT) reveals torsional strain in the transition state due to ring conformation .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of this compound in enzymatic resolutions?
- Methodological Answer : Lipases (e.g., Candida antarctica) selectively hydrolyze the (1S,2S)-enantiomer of acylated intermediates, leaving the desired (1R,2R)-isomer intact. Kinetic parameters (/) are determined via Michaelis-Menten assays. Molecular docking simulations identify key hydrogen-bonding interactions between the enzyme’s active site and the substrate’s hydroxyl groups .
Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model protonation states and conformational changes. Accelerated stability testing (40–60°C, pH 1–13) combined with HPLC analysis quantifies degradation products (e.g., cycloheptanone via Staudinger reduction). QSPR models correlate logP and polar surface area with hydrolytic stability .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for synthetic batches?
- Methodological Answer : Cross-validate results using:
- Chiral HPLC : Compare retention times with authentic standards.
- Circular Dichroism (CD) : Match experimental CD spectra with DFT-simulated spectra for (1R,2R) and (1S,2S) configurations.
- Mo₂(OAc)₄ Method : Chiral vicinal diols form complexes with dimolybdenum tetraacetate, producing diagnostic CD signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
